molecular formula C8H9BrO2S B1289278 1-(Bromomethyl)-3-(methylsulfonyl)benzene CAS No. 82657-76-9

1-(Bromomethyl)-3-(methylsulfonyl)benzene

Cat. No.: B1289278
CAS No.: 82657-76-9
M. Wt: 249.13 g/mol
InChI Key: JRXBZWXKAYJVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-3-(methylsulfonyl)benzene is an organic compound that features a benzene ring substituted with a bromomethyl group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-(methylsulfonyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(methylsulfonyl)toluene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-(methylsulfonyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of methyl-substituted benzene derivatives.

Scientific Research Applications

1-(Bromomethyl)-3-(methylsulfonyl)benzene has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-(methylsulfonyl)benzene depends on the specific reaction it undergoes. For example:

    Nucleophilic Substitution: The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.

    Oxidation: The methylsulfonyl group undergoes oxidation to form sulfone derivatives, which can alter the compound’s reactivity and properties.

    Reduction: The bromomethyl group is reduced to a methyl group, changing the compound’s structure and reactivity.

Comparison with Similar Compounds

1-(Bromomethyl)-3-(methylsulfonyl)benzene can be compared to other similar compounds, such as:

    1-(Bromomethyl)-4-(methylsulfonyl)benzene: This compound has the same functional groups but in different positions on the benzene ring, leading to different reactivity and properties.

    1-(Chloromethyl)-3-(methylsulfonyl)benzene: The chlorine atom in place of the bromine atom results in different reactivity in nucleophilic substitution reactions.

    1-(Bromomethyl)-3-(methylthio)benzene: The methylthio group in place of the methylsulfonyl group affects the compound’s oxidation and reduction behavior.

Properties

IUPAC Name

1-(bromomethyl)-3-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-12(10,11)8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXBZWXKAYJVRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625732
Record name 1-(Bromomethyl)-3-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82657-76-9
Record name 1-(Bromomethyl)-3-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-3-methanesulfonylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1.0 g of 3-methanesulphonyltoluene in 5.9 ml of tetrachloromethane was admixed with 1.05 g of N-bromosuccinimide 11.8 mg of 2,2′-azoisobutyronitrile at 25° C. and subsequently refluxed for 5 hours. After decanting the orange precipitate was washed with tetrachloromethane and the combined organic phases were concentrated under reduced pressure. The 3-bromomethylphenyl methyl sulphone thus obtained was used in the next stage without further clarification. 100 mg of (E/Z)-N′-(4-bromo-2-cyano-5-hydroxyphenyl)-N,N-dimethylformimidamide are suspended in 1.5 ml of acetone together with the bromide freshly prepared above and after admixture of 95.4 mg of potassium carbonate refluxed for 3 hours. After cooling to 25° C., the reaction mixture was admixed with 25 ml of water and washed twice with 25 ml of ethyl acetate each time. The combined organic phases were washed with 25 ml of saturated sodium chloride solution, dried over sodium sulphate and, after filtration, concentrated under reduced pressure. The residue thus obtained was purified by column chromatography on silica gel with ethyl acetate to obtain 166 mg of (E/Z)-N′-[2-Cyano-5-(3-methanesulphonylbenzyloxy)-4-bromophenyl]-N,N-dimethylformamidine.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
[Compound]
Name
2,2′-azoisobutyronitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.9 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Bromomethyl)-3-(methylsulfonyl)benzene
Reactant of Route 2
Reactant of Route 2
1-(Bromomethyl)-3-(methylsulfonyl)benzene
Reactant of Route 3
Reactant of Route 3
1-(Bromomethyl)-3-(methylsulfonyl)benzene
Reactant of Route 4
Reactant of Route 4
1-(Bromomethyl)-3-(methylsulfonyl)benzene
Reactant of Route 5
Reactant of Route 5
1-(Bromomethyl)-3-(methylsulfonyl)benzene
Reactant of Route 6
Reactant of Route 6
1-(Bromomethyl)-3-(methylsulfonyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.